RO4858542

Process Chemistry Scale-Up GMP Manufacturing

RO4858542 (CAS 1211312-09-2) is a synthetic small-molecule 5-HT6 receptor antagonist belonging to the dihydroquinazolinone chemotype, developed at Roche Palo Alto for central nervous system (CNS) indications including Parkinson's disease. The compound is supplied as a hydrochloride salt (molecular formula C₁₉H₂₂ClFN₄O, MW 376.86 g/mol) and was previously advanced under the development code SYN-114 in a Roche–Synosia partnership targeting cognitive disorders, though Phase 1 development was subsequently discontinued.

Molecular Formula C19H22ClFN4O
Molecular Weight 376.86
CAS No. 1211312-09-2
Cat. No. B2418147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO4858542
CAS1211312-09-2
Molecular FormulaC19H22ClFN4O
Molecular Weight376.86
Structural Identifiers
SMILESC1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC(=CC=C4)F.Cl
InChIInChI=1S/C19H21FN4O.ClH/c20-15-4-1-3-14(11-15)13-24-18-6-2-5-17(16(18)12-22-19(24)25)23-9-7-21-8-10-23;/h1-6,11,21H,7-10,12-13H2,(H,22,25);1H
InChIKeyLXEQLGKPRHRRFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RO4858542 Procurement Guide: 5-HT6 Receptor Antagonist Chemical Identity and Baseline Characteristics


RO4858542 (CAS 1211312-09-2) is a synthetic small-molecule 5-HT6 receptor antagonist belonging to the dihydroquinazolinone chemotype, developed at Roche Palo Alto for central nervous system (CNS) indications including Parkinson's disease [1]. The compound is supplied as a hydrochloride salt (molecular formula C₁₉H₂₂ClFN₄O, MW 376.86 g/mol) and was previously advanced under the development code SYN-114 in a Roche–Synosia partnership targeting cognitive disorders, though Phase 1 development was subsequently discontinued [2]. RO4858542 is structurally distinct from the arylsulfonyl and indole-based chemotypes that characterize the majority of clinically investigated 5-HT6 antagonists [3].

Why RO4858542 Cannot Be Interchanged with Other 5-HT6 Antagonists: Chemotype and Developability Evidence


5-HT6 receptor antagonists are not a homogenous class: clinical outcomes have diverged markedly across chemotypes, with idalopirdine (Lu AE58054) and intepirdine (SB-742457) both failing Phase 3 Alzheimer's trials despite possessing sub-nanomolar to low-nanomolar binding affinities [1]. RO4858542 embodies a distinct dihydroquinazolinone scaffold—neither arylsulfonyl nor indole-based—with a published scalable synthetic route enabling kilogram-scale production (2.9 kg demonstrated) at 56% overall yield over 6 steps, an attribute not documented for most comparator 5-HT6 antagonists in the public domain [2]. Its originally intended indication space (Parkinson's disease) further differentiates it from Alzheimer's-focused comparators [2]. Substitution with an alternative 5-HT6 antagonist lacking equivalent process validation, chemotype differentiation, or indication alignment may compromise experimental reproducibility and procurement reliability [3].

RO4858542 Quantitative Differentiation Evidence: Process, Scaffold, and Indication Comparators


Scalable Kilogram Synthesis with Documented Process Yield vs. Undisclosed Synthetic Routes for Clinical Comparators

RO4858542 has a fully disclosed, optimized 6-step synthetic route achieving 56% overall yield and producing 2.9 kg of final compound, as published in Organic Process Research & Development [1]. By contrast, idalopirdine and SB-742457 have no publicly available peer-reviewed kilogram-scale synthesis reports with full yield disclosure in the primary literature. The RO4858542 route specifically resolved three process chemistry bottlenecks: replacement of 2,6-dinitrobenzonitrile (limited commercial availability) with 2-amino-6-fluorobenzonitrile; avoidance of a low-yielding amide reduction via reductive amination; and substitution of toxic triphosgene with 1,1′-carbonyldiimidazole (CDI) for urea formation [1]. This published process rigor provides procurement decision-makers with objective quality assurance benchmarks—including demonstrated batch-to-batch reproducibility and impurity control—that are unavailable for comparator compounds [2].

Process Chemistry Scale-Up GMP Manufacturing

Dihydroquinazolinone Scaffold Differentiation from Arylsulfonyl and Indole-Based 5-HT6 Antagonists

RO4858542 is built on a 1,3,4,5-tetrahydroquinazolin-2-one core with a 3-fluorobenzyl N1-substituent and a piperazine C5-substituent, representing the dihydroquinazolinone chemotype [1]. In contrast, idalopirdine (Lu AE58054) is an indole-based scaffold, SB-742457/intepirdine is a quinoline-sulfonamide hybrid, and Ro 04-6790 belongs to the benzenesulfonamide class [2][3]. This chemotype divergence is pharmacologically relevant: dihydroquinazolinone-based 5-HT6 ligands originate from a distinct patent family (US 2006/0178386 A1) compared to arylsulfonyl derivatives, suggesting different structure-activity relationship (SAR) landscapes and potentially distinct off-target profiles [4]. While quantitative selectivity data for RO4858542 remain proprietary, scaffold-level differentiation provides a procurement rationale when experimental models are sensitive to chemotype-dependent polypharmacology [4].

Medicinal Chemistry Chemotype Differentiation Scaffold Hopping

Indication Differentiation: Parkinson's Disease vs. Alzheimer's Disease Primary Development Context

RO4858542 was originally developed by Roche for CNS indications including Parkinson's disease (PD), as explicitly stated in the OPRD synthesis publication [1]. This contrasts with idalopirdine, SB-742457/intepirdine, and SUVN-502, all of which were primarily developed for Alzheimer's disease (AD) cognitive deficits [2]. The pharmacological rationale is significant: 5-HT6 receptor antagonism facilitates dopamine release in the striatum and prefrontal cortex, a mechanism directly relevant to PD motor and non-motor symptoms, whereas the AD-focused 5-HT6 antagonists primarily target cholinergic and glutamatergic augmentation [3]. RO4858542's PD-oriented development history provides a differentiated therapeutic context for academic researchers investigating 5-HT6 modulation in basal ganglia disorders [3].

Parkinson's Disease CNS Drug Development Indication Differentiation

RO4858542 Best-Fit Research and Industrial Application Scenarios


Parkinson's Disease and Basal Ganglia Pharmacology Research

RO4858542 is indicated for academic and preclinical research groups investigating 5-HT6 receptor modulation in Parkinson's disease and basal ganglia function. Its development was explicitly directed at CNS indications including PD, differentiating it from AD-focused 5-HT6 antagonists [1]. Given that 5-HT6 antagonism enhances striatal dopamine release, RO4858542 may serve as a pharmacological tool in rodent models of dopamine depletion, including 6-OHDA-lesioned rats, or in studies of L-DOPA-induced dyskinesia where serotonergic modulation is implicated [2]. Users should note that quantitative binding affinity and selectivity data for RO4858542 remain proprietary to Roche and are not publicly available; researchers requiring compounds with fully characterized Ki/IC₅₀ values should consider well-validated alternatives such as idalopirdine (Ki 0.83 nM, selectivity data available) or SB-742457 (pKi 9.63, >100-fold selectivity) [3].

Kilogram-Scale Chemical Synthesis and Process Development Reference

RO4858542 is a uniquely valuable reference compound for process chemistry groups requiring a well-documented, scalable 5-HT6 antagonist synthesis. The published route—2.9 kg produced, 56% overall yield over 6 steps—provides a benchmark that is unmatched by any publicly available synthesis of comparator 5-HT6 antagonists [1]. Key process innovations include: fluoride displacement by piperazine in hot DMSO/DIEA (93% yield over two steps), NaBH₄/BF₃·Et₂O-mediated nitrile reduction, and CDI-mediated urea cyclization [1]. This makes RO4858542 the preferred choice when process chemistry reproducibility, impurity profiling, and cost-of-goods modeling are critical procurement criteria [1].

Chemotype Diversification in 5-HT6 Receptor Screening Cascades

RO4858542 provides a structurally distinct dihydroquinazolinone chemotype entry point for screening cascades that require coverage of diverse 5-HT6 ligand scaffolds. The compound's 1,3,4,5-tetrahydroquinazolin-2-one core with 3-fluorobenzyl and piperazine substituents is not represented by any clinically advanced 5-HT6 antagonist [1]. In hit-to-lead or lead optimization programs where scaffold hopping strategies are employed to mitigate chemotype-specific liabilities (e.g., hERG liability, phospholipidosis risk, or CYP inhibition), RO4858542 offers a topologically differentiated starting point compared to indole-based (idalopirdine), quinoline-sulfonamide (intepirdine), and benzenesulfonamide (Ro 04-6790) chemotypes [2][3]. Procurement for this purpose should be accompanied by the explicit caveat that selectivity and ADMET data remain undisclosed [4].

Hydrochloride Salt Form Preference for Aqueous Solubility and Formulation Studies

RO4858542 is supplied as the hydrochloride salt (C₁₉H₂₂ClFN₄O, MW 376.86 g/mol), which may confer aqueous solubility advantages over free-base forms of comparator 5-HT6 antagonists [1]. For in vivo pharmacological studies requiring aqueous formulation (e.g., intraperitoneal or oral gavage dosing in rodents), the hydrochloride salt form provides a defined stoichiometric composition suitable for dissolution in saline or buffered vehicles [1]. By contrast, many 5-HT6 antagonist comparators are available only as free bases requiring co-solvent or cyclodextrin-based formulation strategies [2]. This property supports RO4858542 as a practical choice for CNS behavioral pharmacology studies where consistent aqueous dosing is a prerequisite [2].

Quote Request

Request a Quote for RO4858542

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.